Vasopressine

Vue d'ensemble

Description

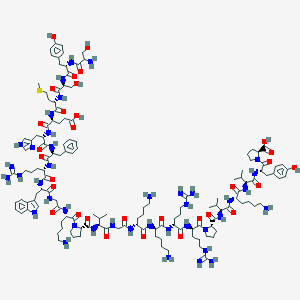

Vasopressin, also known as Antidiuretic hormone (ADH) or arginine vasopressin (AVP), is a hormone that plays a key role in maintaining osmolality (the concentration of dissolved particles, such as salts and glucose, in the serum) and therefore in maintaining the volume of water in the extracellular fluid (the fluid space that surrounds cells) . It is synthesized in the hypothalamic supraoptic and paraventricular nuclei and then transported to the neurohypophysis, where it is released into the bloodstream . Vasopressin is used to raise blood pressure in adults with life-threatening low blood pressure when other treatments have not worked .

Synthesis Analysis

Vasopressin is synthesized in the paraventricular (PVN) and supraoptic nuclei (SON) of the hypothalamus and released into the circulation from the posterior lobe of the pituitary gland together with a C-terminal fragment of pro-vasopressin, known as copeptin . Vasopressin is synthesized in the neuronal cell bodies and packaged into large dense core vesicles that are transported down the axons to the posterior pituitary, where the vesicles are stored in axon swellings and terminals that form larger reserve and smaller releasable pools .

Chemical Reactions Analysis

Vasopressin is a key neurohormone involved in the regulation of body functions. Besides its antidiuretic renal effects, AVP is a potent neurohormone involved in the regulation of arterial blood pressure, sympathetic activity, baroreflex sensitivity, glucose homeostasis, release of glucocorticoids and catecholamines, stress response, anxiety, memory, and behavior .

Physical And Chemical Properties Analysis

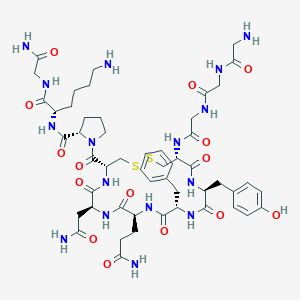

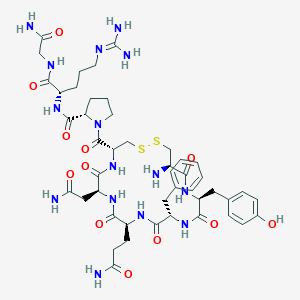

Vasopressin is a polypeptide hormone having the properties of causing the contraction of vascular and other smooth muscles, and of antidiuresis . It is prepared by chemical synthesis. It contains NLT 95.0% and NMT 105.0% of vasopressin (C46H65N15O12S2), calculated on the anhydrous, acetic acid-free basis .

Applications De Recherche Scientifique

Régulation du système cardiovasculaire

La vasopressine joue un rôle crucial dans la régulation du système cardiovasculaire. Elle a été étudiée pour ses effets sur la pression artérielle et le débit cardiaque. Des recherches suggèrent que la this compound peut conduire à des taux de réanimation supérieurs à ceux de l'adrénaline, en particulier dans le contexte d'un arrêt cardiaque .

Comportement social et parental

Des études ont montré que la this compound agit au niveau central comme une neurohormone impliquée dans les comportements sociaux, notamment la liaison, l'agression et les soins parentaux. Elle influence la reconnaissance sociale et la liaison de couple, en particulier chez les mâles .

Traitement du sepsis et du choc

La this compound est utilisée dans le traitement du choc septique et d'autres états de vasodilatation. Elle aide à augmenter le tonus vasculaire et à améliorer la pression artérielle chez les patients souffrant de choc dû au sepsis ou à d'autres affections .

Effets sur le système respiratoire

Des recherches indiquent que la this compound peut avoir des effets stimulants sur la respiration, en particulier dans des conditions où la pression artérielle diminue ou le volume sanguin central est réduit .

Interaction avec les récepteurs purinergiques

La this compound a une activité au niveau des récepteurs purinergiques, qui sont impliqués dans divers processus physiologiques, notamment la vasoconstriction. Bien que la signification clinique de cette interaction reste à être pleinement comprise, elle représente un domaine de recherche en cours .

Mécanisme D'action

- V2 Receptors : Located in the luminal membranes of renal collecting ducts, V2 receptors enhance water permeability. By promoting water reabsorption, vasopressin helps maintain fluid balance and tonicity .

- By blocking V2 receptors, vasopressin prevents aquaporins from inserting into renal tubule walls, thus reducing water absorption .

- The cAMP-dependent mechanism via V2 receptors leads to decreased urine formation, emphasizing its antidiuretic action .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Remember, vasopressin’s intricate dance within our bodies ensures fluid balance and blood pressure stability. 🌊💙 . If you have any more questions or need further details, feel free to ask! 😊

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

There are several areas of future research for Vasopressin. For example, there is a lack of consensus regarding the contexts under which they modulate behavior . Also, a broader look at how Avp/Avt influences brain systems, rather than just individual brain regions, is required for further progress . Another area of research is the development of new V2R potential antagonist molecules .

Analyse Biochimique

Biochemical Properties

Vasopressin interacts with various enzymes, proteins, and other biomolecules. It primarily acts on three types of receptors: V1A, V1B, and V2 . The binding of vasopressin to these receptors triggers various biochemical reactions. For instance, when vasopressin binds to its type-2 receptor in renal principal cells, it triggers an intracellular cAMP signaling cascade .

Cellular Effects

Vasopressin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the kidneys, vasopressin acts on the cells of the collecting ducts, increasing the water permeability and allowing water reabsorption .

Molecular Mechanism

Vasopressin exerts its effects at the molecular level through several mechanisms. It binds to its receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression . For instance, in states of hypernatremia or hypovolemia, vasopressin is released from the pituitary and binds its type-2 receptor in renal principal cells, triggering an intracellular cAMP signaling cascade, which phosphorylates aquaporin-2 (AQP2) and targets the channel to the apical plasma membrane .

Temporal Effects in Laboratory Settings

The effects of vasopressin can change over time in laboratory settings. Studies have shown that vasopressin can have long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study of traumatic brain injury, it was found that changes in vasopressor or sedative agent dosing did not have a significant impact on previously described cerebral physiologies .

Dosage Effects in Animal Models

The effects of vasopressin can vary with different dosages in animal models. For instance, in an endotoxic pig model with high doses of vasopressin administration, a decrease in splanchnic blood flow with an increased lactate release was observed .

Metabolic Pathways

Vasopressin is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, vasopressin is known to intervene in several metabolic pathways, including glycogenolysis and gluconeogenesis .

Transport and Distribution

Vasopressin is transported and distributed within cells and tissues in a specific manner. It is synthesized in the hypothalamic supraoptic and paraventricular nuclei and then transported to the neurohypophysis, where it is released into the bloodstream .

Subcellular Localization

The subcellular localization of vasopressin and its effects on activity or function are significant. For instance, in the renal urea transporter (RUT), vasopressin labeling was seen in the apical and subapical regions of inner medullary collecting duct (IMCD) cells . This suggests that the RUT provides the apical pathway for rapid, vasopressin-regulated urea transport in the IMCD .

Propriétés

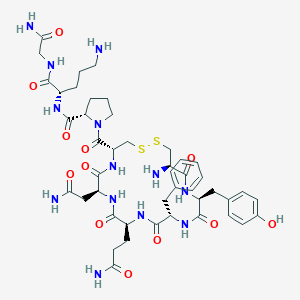

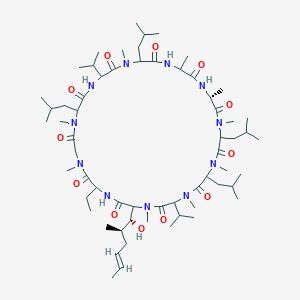

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZOIRJILGZLEJ-LGYYRGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

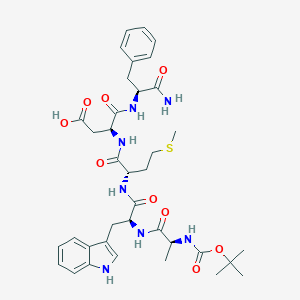

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048349 | |

| Record name | Vasopressin tannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113-79-1 | |

| Record name | Argipressin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vasopressin tannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Argipressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.